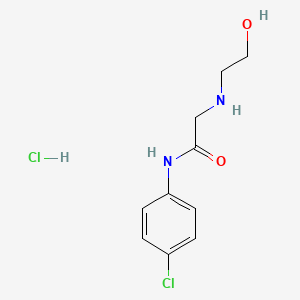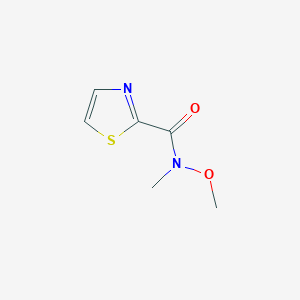
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
Übersicht
Beschreibung
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (6-Cl-THPMA) is an organic compound with a variety of uses in scientific research. It is a member of the pyridinamine family, which is a type of amine that is composed of a nitrogen atom and an aromatic ring. 6-Cl-THPMA is a versatile compound, as it can be used in synthesis, as a biological tool, and as a pharmaceutical agent. In
Wissenschaftliche Forschungsanwendungen
Ultrasound-Assisted Synthesis
One of the applications of related compounds is in the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines, which are potential corrosion inhibitors for mild steel in acidic environments. This process involves using ultrasonic irradiation in aqueous medium with p-TSA as a catalyst, demonstrating the utility of these compounds in chemical synthesis and industrial applications (Dandia et al., 2013).
Pharmaceutical Development
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine derivatives have been identified as potential selective brain penetrant PDE9A inhibitors. These compounds have been used in the development of treatments for cognitive disorders, showcasing their importance in pharmaceutical research and development (Verhoest et al., 2012).
Polynucleotide Analogues
These compounds have been used in the synthesis of new monomers and copolymerization with maleic anhydride, resulting in polynucleotide analogues. These analogues have shown properties similar to natural polynucleotides, indicating their potential in biopolymer and genetic engineering research (Han et al., 1996).
Catalysis
Related compounds have been involved in the FeCl3-catalyzed Prins cyclization reaction, demonstrating their use in catalytic processes for synthesizing various chemical structures. This highlights their role in facilitating complex chemical reactions (Cheng et al., 2013).
Synthesis of Alkylated Compounds
Compounds similar to 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine have been used in the lithiation process to create new intermediates for the synthesis of various alkylated compounds. This indicates their utility in organic synthesis and the development of new chemical entities (Ibrahim et al., 2011).
Eigenschaften
IUPAC Name |
6-chloro-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(14-10)13-8-9-4-6-15-7-5-9/h1-3,9H,4-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBSQFGZYSBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)











